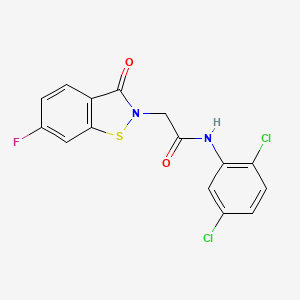![molecular formula C14H16N2O B11048223 1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol est un composé organique qui présente un groupe phényle, un groupe pyridin-3-ylméthyle et un fragment éthanol.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol implique généralement la réaction du 1-phényléthanol avec la pyridin-3-ylméthylamine dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un catalyseur tel que le palladium sur carbone (Pd/C) en présence de dihydrogène pour faciliter la réduction de l'imine intermédiaire en l'amine souhaitée .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés aminés.
Substitution : Les groupes phényle et pyridinyle peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) peuvent être utilisés dans des conditions acides ou basiques.
Réduction : Du dihydrogène (H₂) en présence d'un catalyseur au palladium (Pd/C) est généralement utilisé.
Substitution : Des agents halogénants comme le brome (Br₂) ou des agents chlorants comme le chlorure de thionyle (SOCl₂) peuvent être utilisés.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de dérivés halogénés.
Applications dans la recherche scientifique
Le 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 1-PHENYL-2-[(3-PYRIDYLMETHYL)AMINO]-1-ETHANOL exerts its effects involves interactions with specific molecular targets. The phenyl and pyridyl groups can engage in π-π stacking interactions, while the aminoethanol moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Phényl-2-[(pyridin-2-ylméthyl)amino]éthanol
- 1-Phényl-2-[(pyridin-4-ylméthyl)amino]éthanol
- 1-Phényl-2-[(pyrimidin-3-ylméthyl)amino]éthanol
Unicité
Le 1-Phényl-2-[(pyridin-3-ylméthyl)amino]éthanol est unique en raison du positionnement spécifique du groupe pyridin-3-ylméthyle, qui peut influencer sa réactivité chimique et son activité biologique. Cet isomère de position peut entraîner différentes affinités de liaison et sélectivités pour les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications ciblées .
Propriétés
Formule moléculaire |
C14H16N2O |
|---|---|
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-phenyl-2-(pyridin-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C14H16N2O/c17-14(13-6-2-1-3-7-13)11-16-10-12-5-4-8-15-9-12/h1-9,14,16-17H,10-11H2 |
Clé InChI |
JIUIJJDCWPFUKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNCC2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-5-([(3-methoxyphenyl)amino]methyl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11048145.png)
![4-[3-methoxy-4-(propan-2-yloxy)phenyl]-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048146.png)
![4-(4-fluorophenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11048159.png)

![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)
![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
![4-{[(E)-2-cyano-2-(4-fluorophenyl)ethenyl]amino}-5-(cyclohexylamino)benzene-1,2-dicarbonitrile](/img/structure/B11048201.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)


![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
